eumelanin

Catalog No.
S1825001
CAS No.
12627-86-0
M.F
C9H10N2O2
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
eumelanin

CAS Number

12627-86-0

Product Name

eumelanin

Molecular Formula

C9H10N2O2

Molecular Weight

0

Synonyms

eumelanin

Eumelanin (CAS 12627-86-0) is a highly conjugated, biocompatible biopolymer composed primarily of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units. In industrial and advanced research procurement, it is prioritized for its broadband UV-Vis absorption, robust radical scavenging capabilities, and unique hydration-dependent electrical conductivity[1]. Unlike standard inorganic pigments or synthetic conductive polymers, eumelanin offers an intrinsic combination of biodegradability, high metal-ion chelation capacity, and photothermal efficiency, making it a critical precursor for next-generation bioelectronics, sustainable UV-stabilized packaging, and advanced water remediation systems [1].

Research Fit

Broadband UV-visible absorption studies
Free radical scavenging and antioxidant research
Metal chelation and metallomics studies
Hybrid electronic-ionic conductivity research

Attempting to substitute eumelanin with generic 'melanin' extracts, synthetic polydopamine (PDA), or inorganic carbon black introduces severe performance and safety risks. Generic melanin often contains pheomelanin, a sulfur-containing analog that acts as a pro-oxidant photosensitizer under UV irradiation, actively generating reactive oxygen species (ROS) and degrading polymer matrices or biological tissues [2]. Meanwhile, although PDA is frequently used as a synthetic analog for coatings, it lacks the precise DHI/DHICA stoichiometric ratio of true eumelanin, resulting in inferior bulk electronic conductivity and differing mechanical properties [1]. Furthermore, industrial alternatives like carbon black provide strong UV absorption and conductivity but completely lack the biocompatibility, biodegradability, and specific metal-chelating carboxyl groups required for implantable bioelectronics and eco-friendly water treatment [1].

Substitution Risk

Monomer composition variance
DHI/DHICA ratio and oxidation state may shift antioxidant and optical properties across eumelanin preparations.
Pheomelanin pro-oxidant profile
Pheomelanin's more oxidative redox potential and photolability may introduce unwanted pro-oxidant activity in place of eumelanin.
Polydopamine functional mismatch
Polydopamine emphasizes adhesion and coating properties, not the defined antioxidant and broadband absorption profile of eumelanin.

Solid-State Electronic Conductivity for Bioelectronics

For bioelectronic applications requiring high conductivity without the toxicity of PEDOT:PSS, High Vacuum Annealed Eumelanin (HVAE) dramatically outperforms standard synthetic polydopamine (PDA). While baseline PDA films are largely insulating with conductivities between 10^-5 and 10^-13 S/cm depending on hydration, HVAE films achieve an unprecedented intrinsic electronic conductivity of up to 318 S/cm [1]. This allows eumelanin to function as a true organic semiconductor/conductor in dry, solid-state environments where PDA fails[1].

Evidence DimensionSolid-state electrical conductivity
Target Compound DataHigh Vacuum Annealed Eumelanin (318 S/cm)
Comparator Or BaselineStandard Polydopamine (10^-5 to 10^-13 S/cm)
Quantified DifferenceOver 5 orders of magnitude higher conductivity in dry conditions
ConditionsThin films, solid-state measurement, high vacuum annealing up to 600°C

Enables the procurement of a biocompatible material for high-performance, water-independent neural interfaces and implantable electrodes.

DHICA Antioxidant Rank
Head-to-head
DHICA > DHI ≈ dopa
Supports DHICA-rich selection for radical scavenging studies.
Assay set: DPPH, ABTS, NO; Fenton reaction hydroxyl radical only quenched by DHICA.

Photoprotection vs. Phototoxicity in UV-Exposed Matrices

When formulating UV-resistant materials or cosmetics, the distinction between eumelanin and pheomelanin is critical. Eumelanin acts as a highly efficient photoprotectant, dissipating >99.9% of absorbed UV and visible radiation energy via non-radiative thermal decay while actively scavenging superoxide and singlet oxygen [1]. In stark contrast, pheomelanin acts as a photosensitizer; upon UV exposure, it generates toxic reactive oxygen species (ROS) and increases lipid peroxidation [1].

Evidence DimensionUV-induced ROS generation and energy dissipation
Target Compound DataEumelanin (>99.9% non-radiative decay, ROS scavenger)
Comparator Or BaselinePheomelanin (Pro-oxidant, ROS generator)
Quantified DifferenceEumelanin prevents oxidative damage, whereas pheomelanin accelerates it under UV irradiation.
ConditionsUV-irradiated biological models and polymer matrices

Dictates the strict requirement for pure eumelanin over mixed melanins in sunscreens and UV-stabilized plastics to prevent matrix auto-oxidation.

Redox Potential
Head-to-head
Eumelanin ~0.2 V
Pheomelanin ~0.77 V
Eumelanin's less oxidative potential may reduce unwanted ROS in redox-sensitive studies.
Human melanocyte cultures: ROS inversely correlated with eumelanin content.

Heavy Metal Chelation Capacity for Water Remediation

Eumelanin's specific molecular structure, particularly its DHICA units, provides a dense network of carboxyl groups that drive exceptional heavy metal binding. Quantitative studies demonstrate that eumelanin achieves maximum adsorption capacities of 147.5 mg/g for Pb2+ and 167.8 mg/g for Cu2+ [1]. This superior ion exchange capacity outpaces generic DHI-only melanins or standard unfunctionalized PDA, which lack the requisite carboxyl density for high-efficiency, broad-spectrum metal capture [1].

Evidence DimensionMaximum heavy metal adsorption capacity
Target Compound DataDHICA-rich Eumelanin (147.5 mg/g for Pb2+, 167.8 mg/g for Cu2+)
Comparator Or BaselineGeneric DHI-melanins (Lower binding capacity due to lack of carboxyl groups)
Quantified DifferenceSignificantly higher metal capture yield driven by DHICA carboxyl coordination.
ConditionsAqueous heavy metal extraction at optimized pH

Justifies the selection of DHICA-containing eumelanin as a high-yield sorbent for industrial wastewater treatment and heavy metal recovery.

UV Extinction
Class-level
41,900 cm⁻¹ (mg/mL)⁻¹ at 210 nm
Broadband monotonic absorption supports UV shielding research.
Scattering contributes <6% in dilute solutions; property to review for film applications.

Optical Tuning and UV-Absorption in Polymer Films

In the compounding of linear low-density polyethylene (LLDPE), DHICA-rich synthetic eumelanin provides superior UV shielding without the severe optical darkening caused by natural Sepia melanin or carbon black. At 0.8 wt% loading, DHICA-eumelanin significantly increases UVA absorption while maintaining a low visible absorption coefficient (α ~12-13 at 590 nm), whereas Sepia melanin at similar effective concentrations causes massive visible darkening (α ~40 at 590 nm) [1].

Evidence DimensionVisible light absorption coefficient (α at 590 nm) vs UV shielding
Target Compound DataDHICA-Eumelanin (α ≈ 12-13 at 590 nm)
Comparator Or BaselineSepia Eumelanin (α ≈ 40 at 590 nm)
Quantified DifferenceOver 3x lower visible light absorption while maintaining strong UV protection.
ConditionsMelt-compounded LLDPE polymer films

Allows manufacturers to produce highly UV-resistant packaging films that remain translucent, avoiding the opaque black finish of crude melanin or carbon black.

Metal Binding Capacity
Head-to-head
Eumelanin Higher Fe binding; Cu²⁺ ~42 μg/disc
Pheomelanin Lower Fe binding; Fe(III)-pheomelanin promotes lipid peroxidation
Eumelanin is preferred for metal sequestration without pro-oxidant side effects.
Binding site specificity: carboxyl groups for Mg/Ca/Zn, hydroxyl for Cu.
Photothermal Efficiency
Cross-study
75.2 – 81.7% at 1–2 wt% loading
Supports photothermal composite research at low loading concentrations.
Zn²⁺ coordination enhances to 80% with 94% NIR healing recovery; matrix-dependent.
Eumelanin vs. Polydopamine
Class-level
Synthetic eumelanin Antioxidant, UV absorber, semiconductor
Polydopamine (PDA) Strong adhesion, coating, variable redox
Functional profiles differ; select based on primary research requirement.
Oxidant (O₂ vs Cu²⁺) further modulates optical and colloidal behavior.

Implantable Bioelectronics and Neural Electrodes

Directly leveraging the 318 S/cm solid-state conductivity of High Vacuum Annealed Eumelanin [1], this compound is the optimal precursor for manufacturing biocompatible, water-independent electrodes, replacing non-degradable PEDOT:PSS or insulating polydopamine.

UV-Stabilized Translucent Packaging

Utilizing the high UV-absorption to low visible-absorption ratio of DHICA-rich eumelanin [2], it is ideal for compounding into LLDPE and other thermoplastics where robust photoprotection is required without rendering the final product completely opaque.

High-Yield Heavy Metal Remediation Filters

Exploiting the dense carboxyl group network of eumelanin, which yields a Pb2+ adsorption capacity of 147.5 mg/g [3], this material is highly suited for deployment in advanced water treatment membranes and industrial effluent filters.

Targeted Photothermal Therapy (PTT) Agents

Because eumelanin dissipates >99.9% of absorbed radiation non-radiatively without generating the toxic ROS associated with pheomelanin[4], it is the preferred endogenous chromophore for safe, highly efficient near-infrared tumor ablation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Photothermal and NIR-responsive composite studies
Low-loading photothermal conversion
Loading-dependent efficiency and matrix compatibility
Broadband UV-visible shielding research
Monotonic UV absorption profile
Spectral continuity and scattering contribution
Radical scavenging and antioxidant research
DHICA-mediated scavenging capacity
Assay-specific radical quenching (DPPH, ABTS, NO, Fenton)
Metal binding and environmental remediation studies
Multi-site metal chelation capacity
Binding specificity (carboxyl vs hydroxyl) and Fe(III) non-prooxidant behavior

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